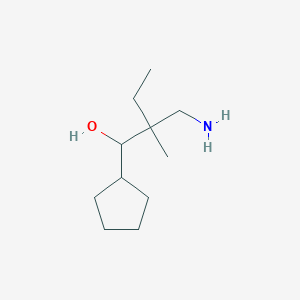
5-Bromo-2-cyanobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5th position and a cyano group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzenesulfonamide typically involves the bromination of 2-cyanobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is advantageous due to its high selectivity, environmental friendliness, and the ability to recycle the brominating reagent .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Reduction Reactions: Hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed
Substitution Reactions: Products include 5-amino-2-cyanobenzenesulfonamide or 5-thio-2-cyanobenzenesulfonamide.
Coupling Reactions: Products include various biaryl compounds.
Reduction Reactions: Products include 5-bromo-2-aminobenzenesulfonamide.
Applications De Recherche Scientifique
5-Bromo-2-cyanobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyanobenzenesulfonamide depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites. The bromine and cyano groups enhance its binding affinity and specificity. Molecular docking studies have shown that it can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanobenzenesulfonamide: Lacks the bromine substitution, making it less reactive in certain coupling reactions.
5-Bromo-2-chlorobenzenesulfonamide: Contains a chlorine atom instead of a cyano group, altering its reactivity and applications.
5-Bromo-2-aminobenzenesulfonamide: Contains an amino group instead of a cyano group, making it more suitable for different types of chemical modifications
Uniqueness
5-Bromo-2-cyanobenzenesulfonamide is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity patterns and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for developing enzyme inhibitors and other bioactive molecules.
Propriétés
Formule moléculaire |
C7H5BrN2O2S |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
5-bromo-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Clé InChI |
SRJSRQSXJVGYHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






